
N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine
Descripción general
Descripción
“N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . This compound is an aromatic amine .
Synthesis Analysis
The synthesis of this compound could involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . For instance, a related compound, N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, was synthesized by dissolving it in methylene chloride, treating it with diisopropylethylamine (DIPEA), and then cooling the solution with an ice bath .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a thiophene ring, and an ethyl group linking these two rings . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms . The thiophene ring is a five-membered aromatic ring with one sulfur atom .Chemical Reactions Analysis
This compound, as an aromatic amine, could undergo various chemical reactions. For example, it could undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Aplicaciones Científicas De Investigación
Dopamine D2 Receptor Modulation
Research highlights the significance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds with a piperidine moiety, akin to N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, have been identified as key structures in the pharmacophore for high D2R affinity. These findings underscore the therapeutic potential of D2R modulators in addressing dopaminergic pathway-related pathologies (Jůza et al., 2022).
Carcinogenicity Studies
In the context of evaluating the potential carcinogenicity of aromatic compounds, thiophene analogues of known carcinogens have been synthesized and assessed. Studies on compounds structurally related to thiophene, similar to the thiophene core in N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, offer insights into the carcinogenic risks and provide a basis for understanding the biological impacts of such structures (Ashby et al., 1978).
Synthesis of N-Heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized in the asymmetric synthesis of N-heterocycles, offering pathways to piperidines, pyrrolidines, and azetidines. This research area, focusing on the synthesis techniques that might encompass N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, showcases the compound's relevance in generating structurally diverse N-heterocycles with potential therapeutic applications (Philip et al., 2020).
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, which can include structures similar to N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, via advanced oxidation processes (AOPs) is crucial for removing toxic or hazardous compounds from the environment. This research signifies the environmental aspect of handling and potentially degrading nitrogen-containing aromatic compounds, ensuring they do not pose long-term ecological risks (Bhat & Gogate, 2021).
Piperazine Derivatives in Therapeutics
Piperazine derivatives are widely recognized in drug discovery for their versatility in treating various conditions, from mental health disorders to infectious diseases. The exploration of piperazine-based molecules, akin to the piperidin-4-amine part of N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, has led to the development of numerous therapeutic agents, highlighting the importance of such scaffolds in medicinal chemistry (Rathi et al., 2016).
Propiedades
IUPAC Name |
N-(2-thiophen-2-ylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-2-11(14-9-1)5-8-13-10-3-6-12-7-4-10/h1-2,9-10,12-13H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXFTNDAFZXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

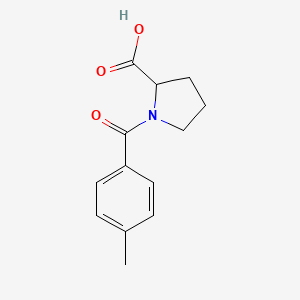
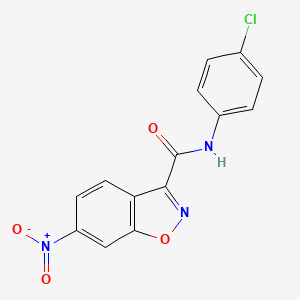


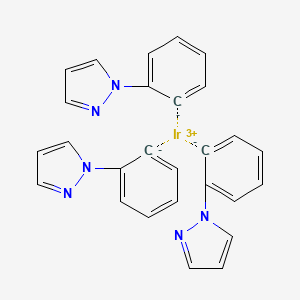
![4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3131871.png)
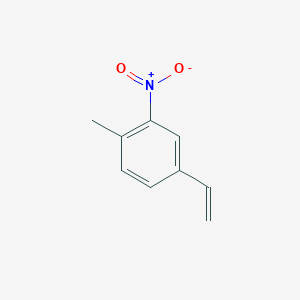
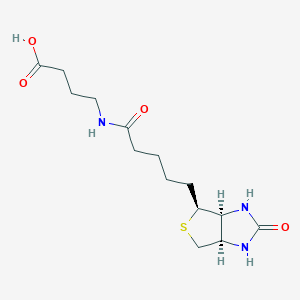
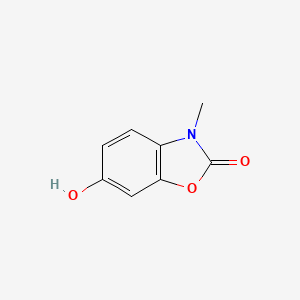

![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)


